![molecular formula C20H24ClN3O2S B2545712 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride CAS No. 1215725-96-4](/img/structure/B2545712.png)
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride
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Description
The compound "N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with yields varying depending on the complexity of the intermediates and the efficiency of the reactions. For instance, the synthesis of anti-emetic compounds with similar structural features yielded purified material in 29% from carbon dioxide . Another synthesis approach for a compound with an aminoethyl and methoxybenzamide moiety involved condensation reactions and was able to produce the desired compound with significant anticancer activity . These methods suggest that the synthesis of the compound would likely involve multiple steps, including condensation and possibly protection/deprotection strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction, which provides detailed information about bond lengths and angles . Density functional theory (DFT) calculations are also used to compare and validate the experimental data . These methods would be applicable to determine the molecular structure of "N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride" and to predict its electronic properties, such as HOMO and LUMO energies.
Chemical Reactions Analysis
The related compounds exhibit reactivity that is characteristic of their functional groups. For example, the presence of an aminoethyl group can facilitate further reactions, such as condensation with other molecules to form more complex structures . The methoxybenzamide moiety could also undergo various transformations, potentially leading to the formation of heterocyclic compounds . These reactions are crucial for the modification and optimization of pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied through measurements of density, refractive index, molar refractivity, and polarizability . These properties are influenced by the molecular structure and can affect the compound's behavior in biological systems. For instance, polarizability is related to the interaction of the compound with biological targets and can influence its pharmacological profile . The compound would likely exhibit similar properties, which could be studied to understand its solubility, stability, and interaction with biological macromolecules.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of related compounds, focusing on their molecular structure, synthesis methods, and spectroscopic analysis. For instance, studies on imino-4-methoxyphenol thiazole derived Schiff bases involved condensing amino-thiazole and thiadiazole with methoxybenzaldehyde, followed by characterization using various spectroscopic techniques. These studies lay the groundwork for understanding the chemical properties and potential applications of compounds with similar structures (H. M. Vinusha et al., 2015).
Antimicrobial Activity
Some related compounds have been investigated for their antimicrobial activity. For example, synthesized Schiff base ligands were tested against bacterial and fungal species, showing moderate activity. This research demonstrates the potential of such compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S.ClH/c1-14-5-7-15(8-6-14)19(24)23(12-11-22(2)3)20-21-17-13-16(25-4)9-10-18(17)26-20;/h5-10,13H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSOSNSQOXWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride |
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